Methyl 2-iodothiazole-4-carboxylate
Description
Overview of Thiazole (B1198619) Heterocyclic Systems in Academic Research
The thiazole ring, a five-membered aromatic system containing a sulfur and a nitrogen atom, is a prominent scaffold in heterocyclic chemistry. researchgate.netneliti.com This structural motif is found in a variety of natural products, including the essential vitamin B1 (thiamine), and is a key component in numerous synthetic compounds with diverse biological activities. researchgate.netneliti.com Researchers have been drawn to thiazole derivatives due to their wide-ranging applications, including their use as antibacterial, antifungal, and antitumor agents. researchgate.netresearchgate.net The presence of both nitrogen and sulfur heteroatoms imparts unique electronic properties to the ring, making it an attractive building block in medicinal chemistry and materials science. researchgate.netacs.org The versatility of the thiazole nucleus allows for functionalization at various positions, leading to a vast library of compounds with tailored properties. researchgate.net
Significance of Functionalized Thiazole Carboxylates in Organic Synthesis
Functionalized thiazole carboxylates, such as the title compound, are particularly valuable intermediates in organic synthesis. The carboxylate group provides a handle for a variety of chemical transformations, including amide bond formation, reduction to alcohols, and conversion to other functional groups. This versatility makes them crucial building blocks for the construction of more complex molecules. researchhub.com For instance, thiazole carboxylates are precursors to a range of biologically active compounds, and the ability to introduce substituents onto the thiazole ring allows for the fine-tuning of their pharmacological profiles. acs.orgnih.gov The development of efficient synthetic methods for preparing functionalized thiazole carboxylates is an active area of research, as these compounds are in high demand for drug discovery and development programs. researchhub.comacs.org
Structural Context of Methyl 2-iodothiazole-4-carboxylate within Thiazole Chemistry
This compound features a thiazole ring substituted with an iodine atom at the 2-position and a methyl carboxylate group at the 4-position. The iodine atom at the 2-position is a key feature, as carbon-iodine bonds are relatively weak and susceptible to a variety of cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, making it a versatile precursor for the synthesis of diverse 2-substituted thiazoles. The methyl carboxylate at the 4-position, as previously mentioned, offers a site for further chemical modification. The interplay between these two functional groups on the thiazole scaffold provides a powerful platform for the synthesis of complex molecular architectures.
Research Scope and Focus on this compound
This article will focus specifically on the chemical properties and synthetic utility of this compound. The discussion will cover its preparation, its reactivity in various organic transformations, and its application as a building block in the synthesis of other important chemical entities. The aim is to provide a comprehensive overview of the current state of knowledge regarding this specific compound, highlighting its importance and potential in the field of organic synthesis.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C5H4INO2S |
| Molecular Weight | 269.06 g/mol |
| Appearance | Solid |
| Melting Point | 145-150 °C sigmaaldrich.com |
Spectroscopic Data of a Related Compound: Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate
¹H-NMR: The ¹H-NMR spectrum of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate shows a characteristic singlet for the SCH₃ protons at 2.65 ppm and a broad peak for the OH proton at 11.60 ppm. mdpi.com
¹³C-NMR: The ¹³C-NMR spectrum of the same compound displays a signal for the SCH₃ carbon at 15.6 ppm. mdpi.com
It is important to note that the chemical shifts for this compound will differ due to the different heterocyclic core and substituents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-iodo-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHANPGQCIIBFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of Methyl 2 Iodothiazole 4 Carboxylate
Substitution Reactions at the Iodinated Position (C2) of the Thiazole (B1198619) Ring
The carbon-iodine bond at the C2 position of the thiazole ring is a key site for synthetic modifications. The electron-withdrawing nature of the thiazole ring, coupled with the good leaving group ability of iodine, facilitates various substitution reactions.
Nucleophilic Aromatic Substitution Pathways
While direct nucleophilic aromatic substitution (SNA) on electron-rich aromatic systems is generally challenging, the presence of the iodine atom and the activating effect of the thiazole ring can enable such reactions under specific conditions. However, these pathways are often less common compared to metal-catalyzed cross-coupling reactions for forming new carbon-carbon or carbon-heteroatom bonds at this position.
Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira Analogues)
Palladium-catalyzed cross-coupling reactions are the most prominent methods for modifying the C2 position of methyl 2-iodothiazole-4-carboxylate. These reactions offer a powerful and versatile toolkit for creating a diverse array of substituted thiazole derivatives. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. libretexts.orgnih.gov In this reaction, this compound can be coupled with various organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. nih.gov The general catalytic cycle involves oxidative addition of the iodo-thiazole to a Pd(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Stille Coupling: The Stille reaction provides another efficient route to C-C bond formation by coupling the iodo-thiazole with an organotin reagent. wikipedia.org This reaction is also catalyzed by a palladium complex. wikipedia.org Organostannanes are stable to air and moisture, and a wide variety are commercially available or readily synthesized. wikipedia.org The reactivity of the organotin reagent allows for the coupling of various groups, including vinyl, aryl, and alkynyl moieties, to the thiazole ring. wikipedia.org
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the synthesis of alkynyl-substituted thiazoles. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.org The reaction is highly valued for its ability to form C(sp²)-C(sp) bonds under mild conditions. libretexts.org There are also copper-free versions of the Sonogashira reaction that have been developed. libretexts.org
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |
| Suzuki Coupling | Organoboron Reagent | Palladium Catalyst + Base | C-C |
| Stille Coupling | Organotin Reagent | Palladium Catalyst | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | C-C (alkynyl) |
Reactivity of the Ester Moiety at Position C4
The methyl ester group at the C4 position of the thiazole ring is susceptible to various transformations, primarily involving nucleophilic acyl substitution. These reactions allow for the conversion of the ester into other important functional groups.
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-iodothiazole-4-carboxylic acid, under either acidic or basic conditions. youtube.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to form the carboxylic acid and methanol. youtube.comgoogle.com The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. youtube.com
Base-Promoted Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide, in an aqueous or alcoholic solvent leads to the formation of the carboxylate salt. youtube.comarkat-usa.org Subsequent acidification then yields the carboxylic acid. This process is essentially irreversible because the final deprotonation of the carboxylic acid by the base drives the reaction to completion. youtube.com Sterically hindered esters that are resistant to saponification can often be hydrolyzed under non-aqueous conditions using a base in a mixed solvent system like methanol/dichloromethane. arkat-usa.org
Amidation and Transesterification Reactions
Amidation: The methyl ester can be converted to an amide by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction typically requires heating or can be facilitated by the use of a catalyst. The resulting amides are important functionalities in many biologically active molecules.
Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.net For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of ethyl 2-iodothiazole-4-carboxylate. Using the alcohol as the solvent can help to drive the equilibrium towards the desired product. masterorganicchemistry.com
| Reaction | Reagent(s) | Product Functional Group |
| Hydrolysis | Acid or Base | Carboxylic Acid |
| Amidation | Ammonia or Amine | Amide |
| Transesterification | Alcohol + Acid/Base Catalyst | Different Ester |
Photochemical Transformations and Photoisomerization Studies
Currently, there is limited specific information available in the public domain regarding the photochemical transformations and photoisomerization studies of this compound. Photochemical reactions of thiazole derivatives can be complex and may involve ring-opening, rearrangement, or reactions with solvent molecules. Further research would be necessary to fully characterize the photochemical behavior of this specific compound.
Photoisomerization of Thiazole Derivatives to Isothiazoles
The photochemical rearrangement of thiazoles to isothiazoles is a known transformation that can be influenced by the nature and position of substituents on the thiazole ring. While direct studies on the photoisomerization of this compound are not extensively detailed in the literature, theoretical studies on model systems such as methyl-substituted isothiazoles provide insight into the potential mechanisms of such rearrangements. rsc.org These studies suggest that the isomerization likely proceeds through a high-energy intermediate, with the specific pathway influenced by the substitution pattern. rsc.org For other thiazole derivatives, such as 2-(2-pyrrol-2-ylethenyl)benzothiazole, photoisomerization between cis and trans isomers has been observed to occur in the excited singlet state upon direct irradiation. rsc.org
Photoarylation Reactions of Halothiazoles
The carbon-iodine bond in 2-iodothiazoles is susceptible to cleavage under photochemical conditions, enabling reactions such as photoarylation. This type of reaction allows for the formation of a new carbon-carbon bond at the 2-position of the thiazole ring. While specific examples detailing the photoarylation of this compound are not prevalent, the general reactivity of aryl iodides in photocatalyst-free, visible-light-induced arylation reactions has been demonstrated. rsc.org For instance, the arylation of 2-aryl-2H-indazoles with aryl iodides proceeds efficiently, suggesting that the C-I bond is a viable handle for such transformations. rsc.org This indicates the potential for this compound to undergo similar photoarylation reactions with suitable aromatic partners.
Mechanisms of Photochemical Rearrangements in Halogenated Thiazoles
The mechanisms governing the photochemical rearrangements of halogenated thiazoles are complex and can involve several pathways. Theoretical studies on the photoisomerization of methylisothiazoles to methylthiazoles have explored various mechanistic possibilities, including internal cyclization-isomerization, ring contraction-ring expansion, and direct routes. rsc.org These computational models suggest that the most plausible pathway involves the molecule moving from the Franck-Condon region to a conical intersection, which then leads to the photoproduct. rsc.org The structures of these conical intersections are critical in determining the outcome of the photoreaction. rsc.org These theoretical frameworks provide a basis for understanding the potential photochemical behavior of more complex halogenated thiazoles like this compound.
Other Significant Chemical Reactivity Patterns
Ring-Opening and Cyclization Reactions
The thiazole ring, while aromatic, can participate in ring-opening and cyclization reactions under certain conditions. These reactions can be influenced by the substituents on the ring. For instance, the development of novel heterocyclic γ-amino acids based on thiazole and oxazole (B20620) rings highlights the use of the heteroatoms to control conformations, which can be a prelude to specific cyclization or ring-opening strategies. acs.org While specific examples for this compound are not detailed, the general chemistry of thiazoles suggests that reactions targeting the thiazole ring itself are plausible. researchgate.netscu.edu.cnmdpi.comdoi.org
Advanced Characterization Techniques for Methyl 2 Iodothiazole 4 Carboxylate and Its Derivatives
Spectroscopic Analysis Methodologies
Spectroscopic techniques are fundamental to the elucidation of the structure and electronic properties of molecules like Methyl 2-iodothiazole-4-carboxylate. Each method provides unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
For This compound , one would expect the ¹H NMR spectrum to show distinct signals for the methyl protons of the ester group and the proton on the thiazole (B1198619) ring. The chemical shift (δ) of the thiazole proton would be influenced by the electron-withdrawing effects of the iodine atom and the carboxylate group. The methyl protons would appear as a singlet, typically in the range of 3.5-4.0 ppm.
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester would have a characteristic chemical shift in the downfield region (typically 160-170 ppm). The carbons of the thiazole ring would also exhibit distinct signals, with their chemical shifts influenced by the iodine substituent and the ester group. The methyl carbon of the ester would appear in the upfield region of the spectrum.
While specific experimental data for this compound is not available, data for related structures such as Methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate shows ¹H NMR signals for the methyl ester at 3.70 ppm and aromatic protons between 7.76 and 7.81 ppm. The ¹³C NMR spectrum of this related compound shows the methyl carbon at 52.0 ppm and the carbonyl carbon at 162.26 ppm. plos.org
Interactive Table: Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Thiazole-H | ~8.0-8.5 | - |
| -OCH₃ | ~3.8-4.0 | ~52-55 |
| C=O | - | ~160-165 |
| Thiazole-C4 | - | ~140-150 |
| Thiazole-C5 | - | ~110-120 |
| Thiazole-C2 | - | ~90-100 (due to Iodine) |
Note: The values in this table are estimations based on general principles and data from related compounds and are not experimental values for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, typically in the range of 1700-1730 cm⁻¹. Other significant peaks would include those for the C-N and C-S stretching vibrations within the thiazole ring, and C-O stretching of the ester group. The C-I bond vibration would appear in the far-infrared region, typically below 600 cm⁻¹.
For comparison, the IR spectrum of a related compound, ethyl 2-aminothiazole-4-carboxylate, shows a strong C=O stretch at 1690 cm⁻¹. nih.gov
Mass Spectrometry (MS)
A study on the mass spectra of various thiazoles indicates that these compounds generally show abundant molecular ions and fragment in a specific manner that can aid in structure elucidation. bldpharm.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. The presence of the iodine atom and the carboxylate group would be expected to influence the position and intensity of these absorptions. Studies on other thiazole derivatives have shown absorption maxima in the range of 358-410 nm, with the potential for bathochromic (red) shifts upon interaction with other molecules. nih.gov
X-ray Diffraction Studies for Solid-State Structure Elucidation
Single Crystal X-ray Diffraction Analysis of this compound and Related Structures
While no crystal structure for this compound has been reported, a study on a related compound, 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile, provides an example of the type of data that can be obtained. nih.gov In this structure, the thiazole ring system is nearly planar, and the analysis reveals details about the molecular conformation and intermolecular contacts. nih.gov The study of molecular co-crystals of 2-aminothiazole (B372263) derivatives has also highlighted the importance of hydrogen-bonding patterns in the crystal structures of such compounds. chemicalbook.com
Analysis of Hydrogen Bonding and Supramolecular Networks
Detailed information regarding the hydrogen bonding interactions and the resulting supramolecular architecture of this compound is not available in the reviewed literature. To perform such an analysis, single-crystal X-ray diffraction data is necessary to determine the precise arrangement of molecules in the solid state and to identify potential hydrogen bond donors and acceptors. In the absence of a reported crystal structure, a definitive analysis of its supramolecular chemistry is not possible.
Elemental Analysis for Compositional Verification
While elemental analysis is a standard technique for verifying the empirical formula of a newly synthesized compound, specific elemental analysis data for this compound has not been reported in the accessible literature. Typically presented in the characterization section of a synthetic chemistry paper, this data would provide the experimental percentages of carbon, hydrogen, nitrogen, and sulfur, which would then be compared to the calculated theoretical values to confirm the compound's purity and composition.
Theoretical and Computational Studies on Methyl 2 Iodothiazole 4 Carboxylate
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like Methyl 2-iodothiazole-4-carboxylate. researchgate.netresearchgate.netacs.orgnih.gov DFT methods are used to determine the ground-state electronic structure, optimized geometry, and vibrational frequencies, providing a foundational understanding of the molecule's behavior. nih.govmdpi.com For the title compound, calculations would typically be performed using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the geometry and electronic distribution, including the effects of the heavy iodine atom. dergipark.org.tr
Elucidation of Electronic Structure (HOMO-LUMO Analysis)
The electronic structure of a molecule is key to understanding its reactivity. A primary method for this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the ability to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.govaimspress.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole (B1198619) ring and the sulfur atom. The LUMO would likely be centered on the electron-withdrawing carboxylate group and the C-I bond, given the electronegativity of iodine and the potential for it to act as a leaving group. DFT calculations would precisely map these orbitals and quantify their energy levels. acs.orgmdpi.com
Table 1: Illustrative Frontier Molecular Orbital Properties for Thiazole Derivatives (Note: These values are exemplary, based on typical DFT results for similar heterocyclic compounds, and represent expected findings for this compound.)
| Parameter | Expected Value | Significance for Reactivity |
| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | ~ -1.0 to -2.0 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 6.5 eV | A moderate to high gap suggests good kinetic stability. |
Conformational Analysis and Energy Minimization
The three-dimensional structure of this compound dictates its physical properties and how it interacts with other molecules. Conformational analysis using DFT is employed to identify the most stable arrangement of its atoms in space (the global minimum on the potential energy surface). dergipark.org.trdergipark.org.tr
The primary focus of such an analysis for this molecule would be the rotational barrier around the single bond connecting the methyl carboxylate group to the thiazole ring. By systematically rotating this group and calculating the energy at each step, a potential energy surface can be mapped. This process reveals the lowest-energy conformer, which is the most likely structure to be observed experimentally. Studies on similar molecules, such as thiazole-5-carboxylic acid, have identified multiple stable or metastable conformers depending on the orientation of the carboxylic group relative to the heterocyclic ring. dergipark.org.trdergipark.org.tr For this compound, planarity between the ester group and the thiazole ring would be assessed to determine the extent of electronic conjugation.
Reaction Mechanism Predictions and Transition State Analysis
DFT calculations are instrumental in mapping out potential chemical reaction pathways. researchgate.netescholarship.orgnih.govrsc.orgmdpi.com For this compound, a key reaction of interest would be nucleophilic aromatic substitution, where the iodine atom is replaced.
Computational chemists can model the entire reaction coordinate, from reactants to products, identifying the high-energy transition state that must be overcome for the reaction to proceed. researchgate.netrsc.org The energy of this transition state determines the activation energy barrier, which governs the reaction rate. By comparing the activation energies for different potential pathways, the most favorable mechanism can be predicted. For instance, DFT could be used to model the substitution of the iodo group with various nucleophiles, providing insights into the regioselectivity and kinetics of such transformations, a method that has been successfully applied to understand the methylation of related heterocyclic systems. nih.govmdpi.comresearchgate.net
Molecular Dynamics and Simulation Approaches
While quantum mechanics provides a static, time-independent picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into conformational changes, solvent interactions, and transport properties.
For this compound, an MD simulation could be used to:
Explore Conformational Landscapes: Simulate the flexibility of the molecule in a solvent, observing transitions between different low-energy conformers identified by DFT.
Analyze Solvation: Study how solvent molecules (e.g., water, DMSO) arrange around the solute and calculate the solvation free energy.
Simulate Crystal Growth: Model the aggregation of molecules from a solution to understand how they pack into a crystal lattice, complementing experimental crystallographic data.
Although specific MD studies on this compound are not documented, this approach is standard for predicting the macroscopic properties of materials from their molecular structure.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a modern computational technique used to visualize and quantify the various intermolecular interactions within a crystal lattice. bohrium.comkayseri.edu.trnih.govscirp.org Based on the electron distribution of a molecule, it provides a graphical representation of the regions involved in close contacts with neighboring molecules.
The surface is typically mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. Two-dimensional "fingerprint plots" are then generated from the Hirshfeld surface, which summarize all intermolecular contacts and break them down by atom-pair types, providing a percentage contribution for each. nih.gov
For a crystal of this compound, Hirshfeld analysis would be expected to reveal several key interactions, including:
Halogen Bonding (I···N or I···O): The electropositive region on the iodine atom (the σ-hole) could form a directional interaction with the nitrogen or oxygen atoms of a neighboring molecule.
Hydrogen Bonding (O···H, N···H): The carboxylate oxygens and the thiazole nitrogen are potential hydrogen bond acceptors.
van der Waals Forces (H···H, C···H): These non-specific interactions typically make up a significant portion of the total crystal packing. kayseri.edu.trnih.gov
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: The percentages are illustrative, based on analyses of similar halogenated thiazole compounds, and represent expected findings for this compound.)
| Intermolecular Contact Type | Predicted Contribution | Description |
| H···H | 35% - 45% | General van der Waals forces between hydrogen atoms. kayseri.edu.tr |
| I···N/O | 10% - 20% | Halogen bonding, a key directional interaction. |
| O···H/H···O | 15% - 25% | Hydrogen bonds involving the carboxylate oxygen. nih.gov |
| C···H/H···C | 5% - 15% | Weak hydrogen bonds or van der Waals contacts. nih.gov |
| S···H/H···S | 5% - 10% | Interactions involving the thiazole sulfur atom. nih.gov |
This analysis provides a detailed picture of the forces that hold the molecules together in the solid state, which is crucial for understanding the material's physical properties. bohrium.com
Role As a Building Block and Precursor in Chemical Synthesis
Precursor in the Synthesis of Diverse Thiazole (B1198619) Derivatives and Analogues
The thiazole ring is a core component of many biologically active compounds. nih.govsciforum.net Methyl 2-iodothiazole-4-carboxylate provides a convenient starting point for the synthesis of numerous thiazole derivatives through various chemical transformations. The iodine atom at the 2-position is particularly amenable to substitution reactions, allowing for the introduction of different functional groups and the construction of larger molecular frameworks.
The incorporation of unnatural amino acids and heterocyclic scaffolds into peptides is a key strategy in medicinal chemistry to enhance their stability and biological activity. While direct evidence for the use of this compound in synthesizing thiazole-containing peptides is not extensively documented in the provided results, the general principles of peptide synthesis support its potential in this area.
Peptide synthesis fundamentally involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.combeilstein-journals.org Coupling reagents are employed to activate the carboxylic acid, facilitating this reaction. uni-kiel.demdpi.com Thiazole-based amino acids can be incorporated into peptide chains using these standard methodologies. The synthesis of such unnatural amino acids often begins with a suitable heterocyclic precursor. For instance, a related compound, ethyl 2-aminothiazole-4-carboxylate, has been used as a starting material for creating more complex molecules. nih.gov The carboxylate group of this compound could be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with an amino acid or peptide. Alternatively, the iodine atom could be replaced with a group that can be converted into an amino function, thereby creating a thiazole-based amino acid analogue ready for peptide synthesis.
| Coupling Reagent Type | Examples | Function |
| Carbodiimides | DCC, DIC | Activate carboxyl groups for amide bond formation. mdpi.com |
| Phosphonium Salts | BOP, PyBOP | Highly efficient for coupling sterically hindered amino acids. bachem.commdpi.com |
| Uronium/Aminium Salts | HBTU, HATU | Promote rapid coupling and suppress side reactions. |
This table outlines common classes of coupling reagents used in peptide synthesis, which could be applied to incorporate thiazole-based amino acids derived from this compound.
Isothiazoles, isomers of thiazoles with the nitrogen and sulfur atoms in adjacent positions, are also an important class of heterocyclic compounds. researchgate.netthieme-connect.com The synthesis of isothiazoles often involves the cyclization of precursors containing the requisite nitrogen and sulfur atoms in the correct orientation. organic-chemistry.org While the direct conversion of a thiazole into an isothiazole (B42339) is not a standard transformation, the atoms and functional groups present in this compound could potentially be rearranged or utilized in multi-step synthetic sequences to form isothiazole derivatives. For example, the ring could be opened and subsequently re-closed to form the isomeric isothiazole ring system. Various synthetic strategies for isothiazoles have been developed, including (4+1) and (3+2) heterocyclization approaches. thieme-connect.com
Bithiazoles, molecules containing two linked thiazole rings, have shown interesting biological activities. nih.govunibs.it this compound is an ideal precursor for synthesizing such systems through cross-coupling reactions. The carbon-iodine bond can readily participate in reactions like the Suzuki or Stille coupling, allowing for the formation of a carbon-carbon bond with another thiazole-containing molecule. This approach has been used to create bithiazole-based poly(arylenevinylene)s. nih.gov Similarly, it can be used to construct more complex polyheterocyclic systems by coupling with other heterocyclic rings. The synthesis of di-, tri-, and tetrathiazole moieties has been achieved through reactions of related bromo-thiazole derivatives. nih.gov
Intermediate in the Fine Chemical Industry
The fine chemical industry produces complex, pure chemical substances in limited quantities, often for specialized applications such as pharmaceuticals, agrochemicals, and electronics. Heterocyclic compounds like thiazoles are significant in this sector. this compound and its derivatives serve as important intermediates in the synthesis of these high-value products. nih.gov For instance, related 2-aminothiazole-4-carboxylate compounds are used in the synthesis of various bioactive molecules. nih.govchemicalbook.com The versatility of this compound allows for the creation of diverse molecular structures, making it a valuable tool for the fine chemical industry.
| Industrial Sector | Application of Thiazole Derivatives |
| Pharmaceuticals | Core structure in many drugs. nih.gov |
| Agrochemicals | Used in the development of fungicides and herbicides. thieme-connect.com |
| Materials Science | Building blocks for organic electronic materials. nih.gov |
This table highlights the application areas of thiazole derivatives, many of which can be synthesized using intermediates like this compound.
Development of Singlet Oxygen Sensitizers
Singlet oxygen (¹O₂) is a highly reactive form of oxygen that can be used in various chemical reactions, including photodynamic therapy and organic synthesis. nih.govrsc.org It is typically generated using a photosensitizer, a molecule that absorbs light and transfers the energy to ground-state triplet oxygen. nih.gov Certain organic molecules with extended π-systems can act as photosensitizers. While there is no direct mention of this compound as a singlet oxygen sensitizer (B1316253) in the search results, the thiazole ring is a component of some photosensitizing systems. The development of new sensitizers is an active area of research, and the functional groups on this compound could be modified to tune its photophysical properties, potentially leading to its use in this application.
Future Research Directions
Exploration of Novel Synthetic Pathways and Catalytic Methods
The development of efficient and sustainable synthetic routes to Methyl 2-iodothiazole-4-carboxylate and its derivatives is a cornerstone of future research. A primary avenue of exploration involves the refinement of existing methods and the discovery of novel catalytic systems.
One promising approach is the Sandmeyer iodination of Methyl 2-aminothiazole-4-carboxylate. The Sandmeyer reaction is a well-established method for converting aromatic amino groups into various functionalities, including iodo groups, via a diazonium salt intermediate. organic-chemistry.org Research in this area could focus on optimizing reaction conditions to improve yields and minimize byproducts. The use of non-aqueous conditions, for instance, with reagents like isopentyl nitrite (B80452) and a combination of cuprous iodide, an alkali metal iodide, and iodine, has shown success in the iodination of other heterocyclic systems like 2-aminopurines and could be adapted for thiazole (B1198619) derivatives. clockss.org This method offers the advantage of being suitable for water-insoluble compounds and can be industrially scalable. clockss.org
Furthermore, the exploration of transition metal-catalyzed cross-coupling reactions presents a fertile ground for innovation. Iodine-catalyzed methods, in particular, are gaining traction due to their cost-effectiveness and reduced environmental impact compared to heavier transition metals. organic-chemistry.org An iodine-catalyzed and oxygen-promoted cascade reaction has been successfully employed for the synthesis of 2-aminobenzothiazoles from isothiocyanatobenzenes and amines. organic-chemistry.org Future studies could investigate analogous iodine-catalyzed cyclizations and functionalizations to construct the 2-iodothiazole (B1589636) core. Mechanistic investigations suggest an electrophilic substitution pathway, which could be harnessed and controlled for selective synthesis. organic-chemistry.org
The development of one-pot synthesis methodologies is another key area. A facile one-pot, two-step process for the synthesis of related ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates has been developed, involving the cyclocondensation of ethyl 2-thiocyanatoacetoacetate with hydrazine (B178648) derivatives. researchgate.net Adapting such one-pot strategies for the synthesis of this compound could significantly streamline the production process, making it more time and resource-efficient. google.com
| Synthetic Approach | Key Reagents/Catalysts | Potential Advantages |
| Sandmeyer Iodination | Isopentyl nitrite, CuI, Alkali metal iodide, I₂ | Suitable for water-insoluble substrates, scalable. clockss.org |
| Iodine-Catalyzed Reactions | Molecular iodine, Oxygen | Metal-free, environmentally friendly, cost-effective. organic-chemistry.org |
| One-Pot Synthesis | Thiourea (B124793) derivatives, α-halo carbonyl compounds | Simplified procedure, improved efficiency. researchgate.netgoogle.com |
Advanced Understanding of Reaction Mechanisms through Computational Chemistry
Computational chemistry offers a powerful lens through which to gain a deeper understanding of the reaction mechanisms involving this compound. Density Functional Theory (DFT) and other ab initio methods can be employed to elucidate the intricate details of reaction pathways, transition states, and intermediate stabilities. ipb.ptnih.gov
Future computational studies could focus on the mechanism of the Sandmeyer iodination of the corresponding aminothiazole. By modeling the reaction coordinates and calculating the energy barriers for each step, researchers can identify the rate-determining step and devise strategies to overcome it. For instance, computational investigations into the reaction of methylthiolate with 4-bromo-3-methylamino-isothiazole 1,1-dioxide have proposed an unusual nucleophilic addition-elimination mechanism involving a 1,5-sigmatropic hydrogen shift. ipb.pt Similar detailed mechanistic studies on the iodination and subsequent reactions of this compound would be invaluable.
Moreover, computational analysis can aid in the design of new catalysts for the synthesis of this compound. By simulating the interaction of various catalytic species with the reactants, it is possible to predict their efficacy and selectivity, thereby guiding experimental efforts. researchgate.net DFT calculations have been used to confirm the hypothesized structures of new platinum(II) complexes with aminothiazole ligands, showing strong correlation with experimental data. researchgate.net
Molecular docking and dynamics simulations can also provide insights into the potential biological applications of derivatives synthesized from this compound. nih.govnih.gov For example, computational studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have provided insights into their interactions with monoamine oxidase B, a target for neurodegenerative diseases. nih.gov Similar in silico screening of virtual libraries of compounds derived from this compound could accelerate the discovery of new therapeutic agents. nih.gov
Design and Synthesis of Complex Polycyclic Thiazole Architectures
This compound is an ideal building block for the synthesis of complex polycyclic and macrocyclic structures containing the thiazole motif. The iodo group at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the fusion of the thiazole ring to other cyclic systems.
A significant area of future research is the synthesis of thiazole-containing macrocyclic peptides. These structures are found in numerous natural products with potent biological activities. rsc.orgnih.govanu.edu.au A biocompatible macrocyclization approach using an N-terminal cysteine and a C-terminal nitrile has been reported for the synthesis of macrocyclic thiazole peptides. rsc.orgnih.govanu.edu.au this compound could be incorporated into peptide chains and subsequently used in intramolecular coupling reactions to form macrocycles with enhanced stability and conformational rigidity. nih.gov For instance, a simplified, thiazole-containing macrocycle of the anticancer agent Salarin C has been synthesized and shown to have improved stability. nih.gov
The development of thiazolo[5,4-d]thiazole-based compounds is another exciting frontier. researchgate.net These fused bicyclic heteroaromatic systems possess a rigid, planar backbone and an extended π-conjugated electronic structure, making them promising materials for organic electronics and photovoltaics. researchgate.net this compound could serve as a key precursor in the construction of these and other complex polycyclic aromatic systems through iterative cross-coupling and cyclization strategies.
The synthesis of these complex architectures will likely rely on a combination of traditional and modern synthetic techniques, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions. The scalability of these synthetic routes will be a critical consideration for their practical application. thieme.de
| Polycyclic Architecture | Potential Application | Synthetic Strategy |
| Macrocyclic Peptides | Antibiotics, Anticancer agents | Intramolecular cross-coupling, Biocompatible cyclization. rsc.orgnih.govnih.gov |
| Thiazolo[5,4-d]thiazoles | Organic electronics, Photovoltaics | Iterative cross-coupling and cyclization. researchgate.net |
| Fused Heterocyclic Systems | Medicinal chemistry | Multicomponent reactions, Palladium-catalyzed coupling. |
Development of New Characterization Methodologies for Intermediates and Products
As the synthesis of increasingly complex molecules from this compound progresses, the development of advanced characterization methodologies becomes crucial. While standard techniques like ¹H and ¹³C NMR are routine, more sophisticated methods are needed to unambiguously determine the structure and stereochemistry of novel compounds and to identify transient intermediates. researchgate.net
Advanced two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for elucidating the connectivity and spatial relationships of atoms within a molecule. rsc.org These techniques have been successfully used to determine the structures of novel thiazol-2(3H)-imine derivatives. rsc.org Future research will likely see the increased application of these and other advanced NMR methods, including ¹⁵N NMR, to characterize the products and intermediates derived from this compound. ipb.ptnih.gov The large chemical shift range of ¹⁵N NMR can be particularly useful for distinguishing different nitrogen environments in complex heterocyclic systems. ipb.pt
In addition to NMR, Fourier-transform infrared (FT-IR) spectroscopy can provide reliable structural markers for identifying specific functional groups and conformational features, such as hydrogen bonding patterns in thiazole-based peptide foldamers. nih.gov
For the characterization of transient or unstable intermediates, hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are indispensable. The combination of chromatographic separation with mass spectrometric detection allows for the identification and structural elucidation of minor components and reaction byproducts. mdpi.com The development of new ionization techniques and high-resolution mass analyzers will further enhance the capabilities of these methods.
The combination of these advanced analytical techniques with computational modeling will provide a powerful toolkit for the comprehensive characterization of the novel compounds and materials synthesized from this compound.
| Characterization Technique | Information Obtained | Application |
| 2D NMR (HMBC, HSQC, NOESY) | Connectivity, Spatial relationships | Structure elucidation of complex products. rsc.org |
| ¹⁵N NMR | Nitrogen environments | Distinguishing nitrogen species in heterocycles. ipb.ptnih.gov |
| FT-IR Spectroscopy | Functional groups, Hydrogen bonding | Conformational analysis of foldamers. nih.gov |
| LC-MS | Identification of intermediates and byproducts | Reaction monitoring and mechanistic studies. mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
